molecular formula C7H10O4S B13829868 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one

4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one

Cat. No.: B13829868
M. Wt: 190.22 g/mol
InChI Key: WVPFTEMNGSKDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dioxo-1-oxa-4lambda6-thiaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif combining oxygen and sulfur atoms within a spiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and can yield the desired spirocyclic product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. This includes optimizing reaction conditions for scale-up, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is not fully understood. its bioactivity is likely related to its ability to interact with biological targets through its spirocyclic framework. This interaction can involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is unique due to its combination of oxygen and sulfur atoms within a spirocyclic structure, along with the presence of two carbonyl groups. This unique structure imparts distinct chemical reactivity and potential bioactivity compared to other spirocyclic compounds.

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

4,4-dioxo-1-oxa-4λ6-thiaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H10O4S/c8-6-5-12(9,10)7(11-6)3-1-2-4-7/h1-5H2

InChI Key

WVPFTEMNGSKDMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)CS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.